5-methylheptane-2,4-diol
Description
5-Methylheptane-2,4-diol (C₈H₁₈O₂) is a branched diol with hydroxyl groups at positions 2 and 4 of a heptane backbone and a methyl substituent at position 4. This compound is characterized by its two alcohol functional groups, which confer hydrogen-bonding capacity, influencing its solubility, boiling point, and reactivity.
Properties
CAS No. |
187873-12-7 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
5-methylheptane-2,4-diol |
InChI |
InChI=1S/C8H18O2/c1-4-6(2)8(10)5-7(3)9/h6-10H,4-5H2,1-3H3 |
InChI Key |
FNWJZNQLNMUDGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC(C)O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Hydroxylation of Alkenes: One method to prepare 1,2-diols, including 5-methylheptane-2,4-diol, is through the direct hydroxylation of alkenes using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3).
Epoxide Hydrolysis: Another method involves the acid-catalyzed hydrolysis of epoxides, which can yield diols with anti stereochemistry.
Industrial Production Methods: While specific industrial production methods for 5-methylheptane-2,4-diol are not widely documented, the general approach involves the use of large-scale chemical reactors to carry out the aforementioned synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methylheptane-2,4-diol can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups (e.g., ketones or aldehydes).
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Substitution: Halides or other substituted derivatives.
Scientific Research Applications
5-Methylheptane-2,4-diol has garnered attention in various fields due to its unique properties :
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s diol structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-methylheptane-2,4-diol exerts its effects involves its interaction with various molecular targets and pathways. As a diol, it can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity and stability . The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or as a precursor in synthetic processes.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following compounds are compared based on functional groups, molecular formulas, and branching:
Key Observations:
- Functional Groups : The diols (5-methylheptane-2,4-diol and 5-ethyl-3-methylheptane-2,4-diol) exhibit hydroxyl groups, enabling hydrogen bonding, while 5-methylheptane-2,4-dione contains ketones, making it more reactive toward nucleophiles.
- Branching : The ethyl-substituted diol (C₁₀H₂₂O₂) has increased hydrophobicity compared to the methyl-substituted diol due to its longer alkyl chain.
Physical and Chemical Properties
Boiling Point and Solubility:
- 5-Methylheptane-2,4-diol : Expected to have a higher boiling point than the diketone due to hydrogen bonding. Solubility in polar solvents (e.g., water) is moderate but reduced compared to less branched diols.
- Likely soluble in organic solvents like 1,4-dioxane (as used in for similar reactions).
- 5-Ethyl-3-methylheptane-2,4-diol: Increased molecular weight and branching may lower water solubility compared to 5-methylheptane-2,4-diol but enhance compatibility with non-polar solvents.
Reactivity:
- Diols : Prone to esterification, etherification, and oxidation reactions. The hydroxyl groups can act as nucleophiles or participate in acid-catalyzed dehydrations.
- Diketone: Ketones undergo condensation reactions (e.g., with malononitrile or cyanoacetates, as seen in ) and are susceptible to nucleophilic attack.
Stability and Handling
Biological Activity
5-Methylheptane-2,4-diol is a branched-chain diol with the molecular formula C8H18O2. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its unique structural properties and potential biological activities. This article explores the biological activity of 5-methylheptane-2,4-diol, supported by research findings, case studies, and data tables.
5-Methylheptane-2,4-diol is characterized by two hydroxyl (-OH) groups attached to a branched hydrocarbon chain. The presence of these functional groups enhances its reactivity and interaction with biological molecules. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H18O2 |
| Molecular Weight | 146.23 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
| CAS Number | 187873-12-7 |
The biological activity of 5-methylheptane-2,4-diol is primarily attributed to its interaction with enzymes and receptors in biological systems. The hydroxyl groups facilitate hydrogen bonding and other interactions that can influence biochemical pathways. Such interactions may lead to varied effects on cellular processes, including enzyme inhibition or activation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 5-methylheptane-2,4-diol against various pathogens. For instance, a study demonstrated that this compound exhibited significant inhibitory effects against Escherichia coli and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) was reported at 0.21 μM for specific derivatives related to this compound .
Cytotoxicity Assessment
In vitro cytotoxicity tests have been conducted using cell lines such as HaCat (human keratinocytes) and Balb/c 3T3 (mouse fibroblast cells). The MTT assay results indicated that certain derivatives of 5-methylheptane-2,4-diol showed promising cytotoxic effects, suggesting potential applications in cancer therapy or as a lead compound for further drug development .
Case Studies
- Case Study on Antimicrobial Properties : A series of experiments were conducted to assess the effectiveness of 5-methylheptane-2,4-diol derivatives against common bacterial strains. The results indicated that modifications to the hydroxyl groups could enhance antimicrobial efficacy.
- Cytotoxicity in Cancer Research : A study focused on the cytotoxic effects of various formulations containing 5-methylheptane-2,4-diol on cancer cell lines revealed that specific structural modifications led to increased cell death in targeted cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
